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molecular formula C11H27NOSi B8520891 3-(Tert-butyldimethylsilanyloxy)-2,2-dimethylpropylamine

3-(Tert-butyldimethylsilanyloxy)-2,2-dimethylpropylamine

Cat. No. B8520891
M. Wt: 217.42 g/mol
InChI Key: LUNQCJONVGLLKH-UHFFFAOYSA-N
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Patent
US09120812B2

Procedure details

2 g of 3-amino2,2-dimethylpropan-1-ol (19.39 mmol) are placed in 40 ml of DCM. 2.56 g of imidazole (38.77 mmol) are added and the solution is cooled to +4° C. in an ice bath, followed by dropwise addition of 3.36 ml of tert-butyl(chloro)dimethylsilane (19.39 mmol). The medium is stirred for 30 minutes at +4° C., and the ice bath is then removed and the mixture is stirred at room temperature for 18 hours. The medium is then washed with water, and then with brine. The organic phase is dried over Na2SO4, filtered and concentrated to give 4.02 g of 3-(tert-butyldimethylsilanyloxy)-2,2-dimethylpropylamine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
3.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([CH3:7])([CH3:6])[CH2:4][OH:5].N1C=CN=C1.[C:13]([Si:17](Cl)([CH3:19])[CH3:18])([CH3:16])([CH3:15])[CH3:14]>C(Cl)Cl>[Si:17]([O:5][CH2:4][C:3]([CH3:7])([CH3:6])[CH2:2][NH2:1])([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NCC(CO)(C)C
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
3.36 mL
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The medium is stirred for 30 minutes at +4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to +4° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
the ice bath is then removed
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 18 hours
Duration
18 h
WASH
Type
WASH
Details
The medium is then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(CN)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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